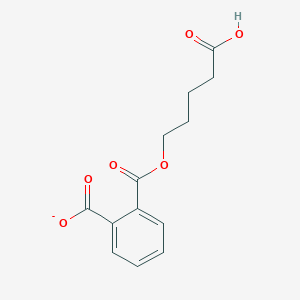

Mono(4-carboxybutyl) Phthalate

説明

Mono(4-carboxybutyl) Phthalate is a versatile chemical compound with the molecular formula C13H14O6This compound is used in various scientific research applications due to its unique structure and properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Mono(4-carboxybutyl) Phthalate typically involves the esterification of 1,2-benzenedicarboxylic acid with 4-carboxybutanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

化学反応の分析

Types of Reactions

Mono(4-carboxybutyl) Phthalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific reaction conditions such as elevated temperatures and pressures.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted esters depending on the reagents used.

科学的研究の応用

Plasticizer in Polymer Industries

Mono(4-carboxybutyl) phthalate is primarily utilized as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. Plasticizers enhance the flexibility, workability, and durability of plastics, making them suitable for a wide range of applications, including:

- Construction Materials : Used in flooring, wall coverings, and roofing materials.

- Consumer Products : Found in toys, medical devices, and packaging materials.

- Automotive Components : Incorporated into various automotive parts to improve performance under stress.

The effectiveness of this compound as a plasticizer stems from its ability to lower the glass transition temperature of polymers, thus enhancing their mechanical properties without compromising their structural integrity.

Environmental Research Applications

Research on this compound has highlighted its significance in environmental studies, particularly concerning its fate and transport in ecosystems. Key areas of focus include:

- Bioaccumulation Studies : Investigations into how this compound accumulates in aquatic organisms and its potential effects on food webs.

- Degradation Pathways : Studies examining the degradation of this compound in soil and water environments help assess its persistence and potential ecological risks.

- Toxicological Assessments : Evaluations of the compound's impact on wildlife and human health are critical for regulatory purposes. Research indicates that exposure to phthalates may disrupt endocrine functions and influence reproductive health.

Health Implications and Toxicology

This compound has been studied for its potential health effects, particularly regarding endocrine disruption. Key findings from recent studies include:

- Endocrine Disruption : Evidence suggests that exposure to this compound may interfere with hormone signaling pathways, potentially leading to reproductive issues.

- Cytotoxicity : In vitro studies have demonstrated that this compound can induce cytotoxic effects on pancreatic beta cells, which may be linked to metabolic disorders such as type 2 diabetes .

- Developmental Effects : Animal studies indicate that prenatal exposure to certain phthalates can lead to developmental abnormalities .

Case Study 1: Exposure Assessment in Children

A study conducted among children in Central Europe measured urinary levels of various phthalate metabolites, including this compound. Results indicated significant variations in exposure levels based on environmental factors such as diet and use of personal care products .

| Country | Mean Concentration (µg/L) | Significant Findings |

|---|---|---|

| Czech Republic | 150 | Higher exposure linked to toys |

| Slovakia | 200 | Correlation with personal care usage |

| Hungary | 120 | Dietary sources identified |

Case Study 2: Toxicological Effects

Research on the toxicological profile of this compound revealed that it could disrupt male reproductive development in animal models. The study used an adverse outcome pathway framework to assess risks associated with exposure during critical developmental windows .

作用機序

The mechanism of action of Mono(4-carboxybutyl) Phthalate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Similar Compounds

1,2-Benzenedicarboxylic acid, mono(1-methylheptyl) ester: Similar in structure but with a different ester group.

1,2-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester: Known for its antifungal properties.

Phthalic acid (1,2-benzenedicarboxylic acid): The parent compound with two carboxylic acid groups .

Uniqueness

Mono(4-carboxybutyl) Phthalate is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in scientific research and industry.

生物活性

Mono(4-carboxybutyl) phthalate (MCBP) is a phthalate ester that has garnered attention due to its potential biological activities and implications in health and environmental contexts. This article provides an in-depth analysis of the biological activity of MCBP, supported by scientific research findings, case studies, and data tables.

Chemical Structure and Properties

MCBP is a monoester derived from phthalic acid, characterized by the presence of a carboxybutyl group. Its chemical structure can be represented as follows:

This compound is primarily used in industrial applications, including as a plasticizer and in the synthesis of various polymers. Its biological activity is linked to its capacity to interact with biological macromolecules, influencing enzymatic and receptor functions.

The biological effects of MCBP are thought to arise from its ability to bind to specific enzymes or receptors, thereby modulating their activity. Research indicates that MCBP may exert both toxicological and therapeutic effects depending on the concentration and exposure duration.

- Enzyme Interaction: MCBP may inhibit or activate certain enzymes involved in metabolic pathways.

- Receptor Binding: It can interact with hormone receptors, potentially disrupting endocrine functions.

Toxicological Effects

- Cytotoxicity Studies:

- In vitro studies have shown that MCBP exhibits cytotoxic effects on various cell lines. For instance, exposure to concentrations ranging from 0.1 to 10 μM resulted in significant decreases in cell viability over 24, 48, and 72 hours .

- Table 1 summarizes the cytotoxicity results observed in these studies:

| Concentration (μM) | Cell Viability (%) | Time (hrs) |

|---|---|---|

| 0.1 | 85 | 24 |

| 1 | 70 | 48 |

| 10 | 45 | 72 |

- Endocrine Disruption:

Therapeutic Potential

-

Antifungal Activity:

- Preliminary investigations suggest that MCBP may possess antifungal properties. It has been evaluated for its efficacy against various fungal strains, showing potential as a bioactive compound.

-

Drug Delivery Systems:

- Due to its unique structural properties, MCBP is being explored for use in drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances the bioavailability of drugs.

Study on Reproductive Health

A comprehensive study examined the effects of phthalate exposure, including MCBP, on reproductive health outcomes. The findings highlighted a correlation between elevated phthalate levels and adverse reproductive effects such as reduced fertility and developmental abnormalities in offspring .

Breast Cancer Risk Assessment

Research analyzing urinary metabolites of phthalates, including MCBP, indicated potential associations with breast cancer risk among women exposed to high levels of these compounds. The study utilized a nested case-control design within a multiethnic cohort .

特性

IUPAC Name |

2-(4-carboxybutoxycarbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O6/c14-11(15)7-3-4-8-19-13(18)10-6-2-1-5-9(10)12(16)17/h1-2,5-6H,3-4,7-8H2,(H,14,15)(H,16,17)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTFBZUGRJWQKY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13O6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10758000 | |

| Record name | 2-[(4-Carboxybutoxy)carbonyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10758000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92569-48-7 | |

| Record name | 2-[(4-Carboxybutoxy)carbonyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10758000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。